molecular formula C16H17NO3S B7557413 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid

4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid

Cat. No. B7557413
M. Wt: 303.4 g/mol
InChI Key: CRSUNVDIUGASEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTB is a derivative of benzoic acid and contains a thiophene ring, which makes it a unique chemical compound.

Mechanism of Action

The mechanism of action of 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid is not fully understood. However, it has been suggested that 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential components of DNA and RNA. This inhibition leads to the accumulation of toxic nucleotide metabolites, which ultimately results in the induction of apoptosis.
Biochemical and Physiological Effects:
4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid induces apoptosis by activating caspases, a family of enzymes that play a key role in the process of programmed cell death. 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the biosynthesis of nucleotides. This inhibition leads to the accumulation of toxic nucleotide metabolites, which ultimately results in the induction of apoptosis. In addition, 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential tool in cancer research. 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid. One potential direction is the development of new drugs based on the structure of 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid. Another potential direction is the synthesis of new materials using 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid as a building block. In addition, further research is needed to fully understand the mechanism of action of 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in cancer research and drug discovery.

Synthesis Methods

The synthesis of 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid involves the reaction of 4-[2-(2-aminoethyl)benzoyl]benzoic acid with thionyl chloride and dimethylthiocarbamoyl chloride. The reaction produces 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid as a white solid with a yield of 70-80%. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has been used in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has also been used as a tool in drug discovery to identify potential drug targets and develop new drugs. In material science, 4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid has been used as a building block in the synthesis of new materials with unique properties.

properties

IUPAC Name

4-[2-[(4,5-dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-9-14(21-11(10)2)15(18)17-8-7-12-3-5-13(6-4-12)16(19)20/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSUNVDIUGASEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid

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